molecular formula C12H15ClO3S B1613769 4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-47-9

4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1613769
CAS No.: 898772-47-9
M. Wt: 274.76 g/mol
InChI Key: BTXNWYNGKJGWHZ-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent absorption bands include:

  • C=O stretch : 1,710–1,690 cm⁻¹ (ketone).
  • C-O-C asymmetric stretch : 1,260–1,240 cm⁻¹ (dioxolane).
  • C-Cl stretch : 750–700 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃) :

    • δ 4.95–4.85 (m, 2H, dioxolane O-CH₂-O).
    • δ 7.45–7.35 (d, 1H, thiophene H-3).
    • δ 2.90–2.70 (t, 2H, -CO-CH₂-).
    • δ 3.60–3.40 (m, 2H, -CH₂-Cl) .
  • ¹³C NMR :

    • δ 208.5 (C=O).
    • δ 140.2 (thiophene C-2).
    • δ 102.3 (dioxolane C-2).
    • δ 44.8 (-CH₂-Cl) .

Mass Spectrometry (MS)

  • EI-MS :
    • Molecular ion peak at m/z 274.76 [M]⁺.
    • Fragment at m/z 199.08 (loss of -CH₂CH₂Cl).
    • Base peak at m/z 85.03 (dioxolane ring fragment) .

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The HOMO is localized on the thiophene-dioxolane system, while the LUMO resides on the ketone and chlorobutyl chain. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the dioxolane oxygen lone pairs and the thiophene π-system, stabilizing the planar conformation .

Parameter Value (DFT/B3LYP/6-31G*) Significance
HOMO Energy -6.3 eV Electron-donating capacity
LUMO Energy -2.1 eV Electrophilic susceptibility
Dipole Moment 3.8 Debye Polar solvent interaction

Electrostatic potential maps highlight nucleophilic regions at the dioxolane oxygens and electrophilic sites at the ketone carbon, guiding predictions for synthetic modifications .

Properties

IUPAC Name

5-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3S/c13-6-2-1-3-9(14)10-4-5-11(17-10)12-15-7-8-16-12/h4-5,12H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXNWYNGKJGWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641894
Record name 5-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-47-9
Record name 5-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,3-Dioxolane Substituted Thiophene Ketones

  • The 1,3-dioxolane ring is typically introduced via acetalization of aldehydes or ketones with ethylene glycol under acid catalysis.
  • For the thiophene ring, functionalization at the 5-position with a 1,3-dioxolane substituent can be achieved by starting from 5-formylthiophene or 5-acetylthiophene, followed by acetal formation with ethylene glycol.
  • The ketone function on the thiophene ring can be introduced by Friedel-Crafts acylation or via directed lithiation and subsequent reaction with suitable electrophiles.

Example Method (Inferred from Related Literature)

Step Reaction Type Reagents/Conditions Notes
1 Acetalization 5-formylthiophene + ethylene glycol + acid catalyst Forms 5-(1,3-dioxolan-2-yl)thiophene
2 Ketone functionalization Friedel-Crafts acylation with acyl chloride Introduces ketone at 2-position of thiophene

This intermediate is crucial as it provides the 1,3-dioxolane protection and the thiophene ketone core.

Introduction of the 4-Chlorobutyl Side Chain

The 4-chlorobutyl group is typically introduced via alkylation reactions:

  • The ketone alpha-position can be deprotonated using a strong base to form an enolate.
  • The enolate then undergoes nucleophilic substitution with 4-chlorobutyl halides (e.g., 4-chlorobutyl bromide or chloride).
  • Alternatively, the 4-chlorobutyl ketone can be synthesized separately and coupled with the thiophene derivative via cross-coupling or condensation reactions.

Detailed Preparation Method (Hypothetical Protocol)

Step Description Reagents/Conditions Expected Outcome
1 Synthesis of 5-(1,3-dioxolan-2-yl)thiophene intermediate 5-formylthiophene + ethylene glycol + acid catalyst Formation of dioxolane-protected thiophene aldehyde
2 Conversion of aldehyde to 2-thienyl ketone Friedel-Crafts acylation or oxidation 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
3 Generation of enolate from ketone Base such as LDA or NaH in anhydrous solvent Enolate intermediate
4 Alkylation with 4-chlorobutyl halide 4-chlorobutyl chloride or bromide Formation of this compound

Research Findings and Notes on Preparation

  • The 1,3-dioxolane ring is a protective group commonly used for aldehydes and ketones to stabilize reactive carbonyls during multi-step synthesis.
  • The use of alkali metal alkoxides (e.g., sodium methylate) as catalysts in acetalization and transesterification reactions is well documented and can be adapted for related syntheses.
  • Safety considerations are critical, especially when handling chlorinated alkyl halides and during Friedel-Crafts acylation due to the use of Lewis acids.
  • The 4-chlorobutyl side chain introduction via nucleophilic substitution requires careful control of reaction conditions to avoid side reactions like elimination or polyalkylation.

Summary Table of Key Preparation Steps

Preparation Stage Reaction Type Key Reagents/Conditions Product/Intermediate
Acetal formation on thiophene aldehyde Acetalization Ethylene glycol, acid catalyst 5-(1,3-dioxolan-2-yl)thiophene
Ketone introduction on thiophene ring Friedel-Crafts acylation Acyl chloride, Lewis acid catalyst 5-(1,3-dioxolan-2-yl)-2-thienyl ketone
Enolate formation Base treatment LDA, NaH or similar strong base Ketone enolate intermediate
Alkylation with 4-chlorobutyl halide Nucleophilic substitution 4-chlorobutyl chloride or bromide Target compound: this compound

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has been explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent. Research indicates that compounds containing thienyl groups often exhibit significant biological activities, including antimicrobial and antitumor effects .

Case Study: Anticancer Activity
A study examining various thienyl derivatives found that compounds similar to this compound demonstrated cytotoxic effects against cancer cell lines. This suggests that further investigation into this compound could yield valuable insights into its efficacy as a therapeutic agent .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow for various chemical transformations, making it useful in synthesizing pharmaceuticals and agrochemicals.

Synthetic Pathways:

  • Formation of Thienyl Derivatives: The presence of the thienyl group enables reactions typical of heterocycles, such as electrophilic substitution and nucleophilic addition.
  • Dioxolane Ring Utilization: The dioxolane moiety can be exploited for ring-opening reactions, leading to the formation of useful intermediates in synthetic chemistry .

Materials Science

Research into polymer applications has identified compounds like this compound as potential additives or modifiers for polymers. Their incorporation can enhance properties such as thermal stability and mechanical strength.

Application in Coatings:
Studies have indicated that incorporating thienyl-based compounds into polymer matrices can improve UV resistance and durability, making them suitable for protective coatings in various industrial applications .

Mechanism of Action

The mechanism of action of 4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
4-Chlorobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone 898772-47-9 C₁₂H₁₅ClO₃S 274.76 4-Chlorobutyl
Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone 898772-54-8 C₁₃H₁₆O₃S 252.33 Cyclopentyl
5-(1,3-Dioxolan-2-yl)-2-thienyl 4-oxopentyl ketone 898772-66-2 C₁₃H₁₆O₄S 268.33 4-Oxopentyl (keto group)
5-(1,3-Dioxolan-2-yl)-2-thienyl 2-methylbutyl ketone 898772-92-4 C₁₃H₁₈O₃S 254.34 Branched 2-methylbutyl
Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone Not specified C₁₉H₃₀O₃S ~338.50 (estimated) Long-chain decyl
(4-Cyclohexyl)butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone 898772-78-6 C₁₉H₂₈O₃S 336.49 Cyclohexyl-butyl

Key Observations :

  • Steric Effects : Branched substituents (e.g., 2-methylbutyl) reduce steric hindrance compared to cyclic groups (cyclopentyl, cyclohexyl) .
  • Polarity : The 4-oxopentyl variant’s ketone moiety increases polarity, likely enhancing solubility in polar solvents .

Physicochemical Properties and Stability

  • Thermal Stability: Halogenated derivatives generally exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and polarity.
  • Solubility: The dioxolane ring improves solubility in organic solvents (e.g., THF, DCM), while long alkyl chains (decyl) enhance compatibility with non-polar matrices .

Biological Activity

4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a synthetic compound characterized by its unique structural features, including a dioxolane ring and a thienyl moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals.

  • IUPAC Name : 5-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
  • Molecular Formula : C12H15ClO3S
  • Molecular Weight : 274.77 g/mol
  • CAS Number : 898772-47-9
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antibacterial and antifungal properties. The compound's activity is largely attributed to the presence of the dioxolane and thienyl groups, which enhance its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures often exhibit significant antibacterial properties. In a study involving related dioxolanes, several derivatives demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Specifically, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against these pathogens .

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus625
Compound BE. faecalis1250
Compound CP. aeruginosa625

Antifungal Activity

In addition to antibacterial effects, the compound has also been tested for antifungal activity. The results indicated that it exhibited significant antifungal properties against Candida albicans, a common fungal pathogen. The majority of tested dioxolane derivatives showed promising results, suggesting that structural modifications could enhance their efficacy .

Case Studies and Research Findings

  • Synthesis and Testing of Dioxolane Derivatives :
    A series of dioxolane derivatives were synthesized and evaluated for their biological activities. Among these, compounds similar to this compound were noted for their strong antibacterial and antifungal effects .
  • Structure-Activity Relationship (SAR) :
    The relationship between the chemical structure of dioxolanes and their biological activity was explored in various studies. Modifications in the substituents on the dioxolane ring significantly influenced their antimicrobial potency. For instance, compounds with electron-withdrawing groups demonstrated enhanced activity against bacterial strains .
  • Potential Applications in Pharmaceutical Development :
    Given the promising biological activities observed, there is potential for developing new antimicrobial agents based on the structure of this compound. Future research may focus on optimizing these compounds for better efficacy and reduced toxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Chlorobutyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone?

  • Methodology :

  • Step 1 : Acetalization of a precursor ketone (e.g., 5-acetylthiophene derivatives) with ethylene glycol to form the 1,3-dioxolane ring. This step requires acid catalysis (e.g., p-toluenesulfonic acid) and careful control of reaction time to minimize etherification side reactions .
  • Step 2 : Chlorobutylation via nucleophilic substitution. For example, reacting the acetal-protected intermediate with 1-chloro-4-iodobutane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ to identify thienyl protons (δ 6.8–7.2 ppm), dioxolane methylene groups (δ 4.0–4.5 ppm), and chlorobutyl chain signals (δ 1.6–3.6 ppm). Coupling patterns in ¹H NMR can confirm substitution positions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Use SHELXL for single-crystal structure determination, particularly if polymorphic forms or stereochemical ambiguities arise .

Advanced Research Questions

Q. How can side reactions during dioxolane ring formation be minimized?

  • Key Strategies :

  • Protecting Groups : Temporarily protect reactive hydroxyl or carbonyl groups prior to acetalization to prevent etherification or cross-reactivity .
  • Catalyst Selection : Use mild Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to reduce undesired polymerization.
  • Reaction Monitoring : Employ in-situ FTIR to track the disappearance of the carbonyl peak (~1700 cm⁻¹) and emergence of dioxolane C-O stretches (~1100 cm⁻¹) .

Q. What factors influence the efficiency of the chlorobutylation step?

  • Critical Parameters :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the chloride ion.
  • Catalyst Loading : Phase-transfer catalysts (e.g., 18-crown-6) improve interfacial reactivity in biphasic systems .
  • Temperature : Elevated temperatures (60–80°C) accelerate substitution but may increase by-product formation.
    • Data-Driven Optimization :
ConditionYield (%)By-Products Identified
DMF, 60°C, 12h72<5% alkyl chloride
THF, RT, 24h3815% elimination

Q. How can discrepancies in spectral data for thienyl ketones be resolved?

  • Approach :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., (5-chlorothiophen-2-yl)-cyclobutylmethanone, δ 7.2 ppm for thienyl protons ).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and confirm experimental assignments .

Data Contradiction and Validation

Q. Why do reported yields for analogous compounds vary across studies?

  • Potential Causes :

  • Impurity Profiles : Residual solvents or unreacted starting materials (e.g., ethylene glycol) can inflate yields. Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .
  • Stereochemical Effects : Diastereomers from dioxolane ring formation may lead to misreporting if not resolved chromatographically .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

  • Case Study : Thienyl ketones are intermediates in protease inhibitor synthesis. The dioxolane group enhances metabolic stability, while the chlorobutyl chain facilitates covalent binding to target enzymes .
  • Experimental Design :

  • Bioactivity Screening : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates.
  • SAR Studies : Modify the chlorobutyl chain length to evaluate impact on IC₅₀ values.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone
Reactant of Route 2
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4-Chlorobutyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

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